1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide represents a novel class of pyrazolo[3,4-b]pyridine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and inhibition of tropomyosin receptor kinases (TRKs).
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-b]pyridine core : Known for its biological activity, particularly in targeting kinases.
- Tetrahydrothiophene moiety : Imparts unique electronic properties that may enhance biological interactions.
- Piperidine and carboxamide groups : Contribute to the compound's solubility and binding affinity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, one study reported that a related compound exhibited an IC50 value of 56 nM against TRKA, indicating strong inhibitory activity against cancer cell proliferation. Specifically, it showed selective inhibition against the Km-12 cell line with an IC50 of 0.304 μM , suggesting its efficacy in targeting specific cancer types .
The biological activity is primarily attributed to the inhibition of TRK signaling pathways, which are crucial for cell proliferation and differentiation. Continuous activation of TRK has been linked to various cancers; thus, inhibiting this pathway can lead to reduced tumor growth .
Study 1: TRK Inhibition
In a comprehensive evaluation of pyrazolo[3,4-b]pyridine derivatives:
- Compound C03 (related structure) was tested for its ability to inhibit TRKA.
- Results indicated a significant reduction in cell viability in cancer cell lines with low cytotoxicity towards normal cells.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and orientation of the compound within TRK active sites. The results demonstrated favorable interactions that support the observed biological activity. This computational analysis aids in understanding how structural modifications can enhance potency .
Data Tables
Compound Name | IC50 (nM) | Cell Line | Selectivity |
---|---|---|---|
C03 | 56 | Km-12 | High |
C03 | 304 | MCF-7 | Moderate |
Propiedades
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-15-3-5-17(6-4-15)21-13-20(25(32)29-10-7-18(8-11-29)23(26)31)22-16(2)28-30(24(22)27-21)19-9-12-35(33,34)14-19/h3-6,13,18-19H,7-12,14H2,1-2H3,(H2,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJGRPYPDAHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.